An In-Depth Technical Guide to the Synthesis and Properties of 4,4'-Dimethoxy Diphenyl Sulfide
An In-Depth Technical Guide to the Synthesis and Properties of 4,4'-Dimethoxy Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethoxy diphenyl sulfide, also known as bis(4-methoxyphenyl) sulfide, is an aromatic organosulfur compound with a molecular formula of C₁₄H₁₄O₂S. This symmetrical diaryl sulfide is characterized by two anisole rings linked by a sulfur atom. The presence of the electron-donating methoxy groups at the para positions of the phenyl rings significantly influences its chemical reactivity and physical properties. Organosulfur compounds, and specifically diaryl sulfides, are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical characteristics.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4,4'-Dimethoxy diphenyl sulfide, with a focus on providing practical insights for laboratory and drug development professionals.
Synthesis of 4,4'-Dimethoxy Diphenyl Sulfide
The most common and efficient method for the synthesis of 4,4'-Dimethoxy diphenyl sulfide is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts type reaction, between anisole and sulfur dichloride (SCl₂). This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained.
Reaction Mechanism: A Step-by-Step Analysis
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), sulfur dichloride becomes polarized, creating a more potent electrophile. The Lewis acid coordinates with one of the chlorine atoms on SCl₂, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by Anisole: The electron-rich π system of the anisole ring acts as a nucleophile and attacks the electrophilic sulfur atom of the SCl₂-Lewis acid complex. The methoxy group is an ortho-, para-directing group due to its electron-donating nature through resonance.[4] Therefore, the attack will preferentially occur at the ortho and para positions. Due to steric hindrance at the ortho positions, the para-substituted product is the major isomer formed.[5]
-
Formation of a Sigma Complex (Arenium Ion): The attack by the anisole ring results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring and the methoxy group.[6]
-
Aromatization: A weak base, such as the AlCl₄⁻ complex or another anisole molecule, removes a proton from the carbon atom bearing the new C-S bond, restoring the aromaticity of the ring.
-
Second Substitution: The resulting intermediate, 4-methoxyphenylsulfenyl chloride, is still electrophilic and can react with a second molecule of anisole in a similar fashion to yield the final product, 4,4'-dimethoxy diphenyl sulfide.
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} Synthesis Workflow Diagram
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the synthesis of diaryl sulfides and is optimized for the preparation of 4,4'-dimethoxy diphenyl sulfide.[7]
Materials:
-
Anisole (freshly distilled)
-
Sulfur dichloride (SCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The mixture may become colored.
-
Addition of Sulfur Dichloride: Add a solution of sulfur dichloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and hydrolyze the aluminum chloride.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Properties
The accurate characterization of 4,4'-Dimethoxy diphenyl sulfide is essential for its identification and for understanding its behavior in various applications.
Tabulated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂S | [1] |
| Molecular Weight | 246.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 41-43 °C | [8] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water | [1] |
Spectroscopic Data and Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4,4'-dimethoxy diphenyl sulfide is expected to be relatively simple due to the molecule's symmetry. The spectrum of the closely related bis(4-methoxyphenyl) disulfide shows a singlet for the methoxy protons (O-CH₃) at approximately 3.82 ppm and two doublets in the aromatic region, one for the protons ortho to the sulfur atom (around 7.31 ppm) and another for the protons meta to the sulfur atom (around 6.87 ppm).[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The spectrum of bis(4-methoxyphenyl) disulfide shows signals for the methoxy carbon at around 55.3 ppm and four distinct signals in the aromatic region corresponding to the ipso-carbon attached to the sulfur, the carbon bearing the methoxy group, and the two other aromatic carbons.[8]
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the methoxy groups, C=C stretching of the aromatic rings, and C-S stretching.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 246. The fragmentation pattern will likely involve the loss of methyl radicals (CH₃) from the methoxy groups and cleavage of the C-S bonds.[9]
Applications in Drug Development and Research
Diaryl sulfides and related organosulfur compounds have garnered significant attention in the field of drug discovery due to their wide range of biological activities. While specific applications of 4,4'-dimethoxy diphenyl sulfide are not extensively documented, its structural motifs are present in various biologically active molecules.
Potential Biological Activities:
-
Antioxidant Properties: Many organosulfur compounds exhibit antioxidant activity by scavenging free radicals. The electron-rich nature of the methoxy-substituted phenyl rings in 4,4'-dimethoxy diphenyl sulfide may contribute to such properties.[10][11]
-
Anticancer Activity: Certain diphenyl sulfides have been investigated for their potential as anticancer agents. For instance, bis(2-bromo-4,5-dimethoxyphenyl)sulfide has been shown to induce cell cycle arrest and is cytotoxic to tumor cells.[6]
-
Enzyme Inhibition: The sulfur atom in diaryl sulfides can interact with biological targets, including enzymes. This makes them interesting scaffolds for the design of enzyme inhibitors.
As a Research Chemical: 4,4'-Dimethoxy diphenyl sulfide serves as a valuable building block in organic synthesis for the preparation of more complex molecules with potential pharmaceutical applications. Its reactive sites on the aromatic rings and the central sulfur atom allow for a variety of chemical transformations.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed or in contact with skin.
Conclusion
4,4'-Dimethoxy diphenyl sulfide is a readily accessible organosulfur compound with interesting chemical and physical properties. Its synthesis via Friedel-Crafts reaction provides a practical route for its preparation in a laboratory setting. While its direct applications in drug development are still being explored, its structural similarity to other biologically active diaryl sulfides suggests that it holds potential as a lead compound or a synthetic intermediate in medicinal chemistry. This guide provides a foundational understanding of its synthesis and properties, which can aid researchers in its further investigation and utilization.
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